molecular formula C20H28ClNO3S B2446893 N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide CAS No. 446028-28-0

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2446893
CAS No.: 446028-28-0
M. Wt: 397.96
InChI Key: WCRGXBRYORWHRO-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a synthetic small molecule with the CAS number 446028-28-0 and a molecular weight of 397.96 g/mol . Its chemical structure integrates a 5-chloro-2-methoxybenzene-1-sulfonamide group linked to a bulky adamantane-propyl moiety . The rigid, lipophilic adamantane group is a notable feature often used in medicinal chemistry to enhance metabolic stability and influence pharmacokinetic properties. The presence of the sulfonamide functional group is significant, as this class of compounds is known for its diverse range of pharmacological activities. Sulfonamides are established as key scaffolds in compounds with antibacterial, anti-carbonic anhydrase, and anti-t dihydropteroate synthetase activities, and they play roles in treating conditions like inflammation and glaucoma . Furthermore, recent research into structurally related indazole-sulfonamide hybrids has demonstrated potential as MAPK1 inhibitors, suggesting a promising avenue in cancer treatment research . This unique combination of structural features makes this compound a valuable chemical entity for researchers exploring new therapeutic agents, particularly in oncology and enzyme inhibition studies. The product is provided with a guaranteed purity of 95%+ and is intended For Research Use Only.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3S/c1-3-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-26(23,24)18-9-16(21)4-5-17(18)25-2/h4-5,9,13-15,19,22H,3,6-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRGXBRYORWHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pre-sulfonylation Substitution

  • Chlorination : Electrophilic chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃.
  • Methoxylation : Nucleophilic aromatic substitution with NaOMe at 80–100°C.

Post-sulfonylation Modification

Direct functionalization of the sulfonamide is challenging due to deactivation by the electron-withdrawing sulfonyl group. However, directed ortho-metalation (DoM) strategies using lithium bases can achieve selective methoxylation.

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, amide bond formation between adamantane derivatives and carboxylic acids under microwave conditions achieves 85–95% yields in 10–15 minutes.

Catalytic Systems

  • CuBr₂ : Enables one-pot synthesis of adamantane amides at 150°C with 99% yield.
  • Ionic liquids : Improve solubility of adamantane intermediates, enhancing reaction homogeneity.

Purification and Characterization

Purification methods :

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (70–90% recovery).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as confirmed by X-ray diffraction.

Characterization data :

  • ¹H NMR : Adamantane protons appear as singlets at δ 1.6–2.1 ppm; sulfonamide NH at δ 5.2–5.5 ppm.
  • IR : S=O stretches at 1150–1350 cm⁻¹; N–H bends at 1550–1650 cm⁻¹.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous flow reactors : Minimize batch variability and improve heat transfer.
  • Catalyst recycling : CuBr₂ can be recovered via filtration and reused for 3–5 cycles without yield loss.
  • Waste reduction : Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature (°C) Time (h) Yield (%)
CuBr₂-mediated CuBr₂ 150 8 92–99
Microwave None 100 (MW) 0.25 85–95
Conventional NaH 25 6 70–80

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the sulfonamide group can form hydrogen bonds with target proteins. The chlorine and methoxy substituents further modulate the compound’s electronic properties, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and binding affinity, while the chlorine and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Biological Activity

N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its significant biological activity. This compound, characterized by its unique molecular structure, incorporates an adamantane moiety, a benzenesulfonamide group, and specific substituents such as chlorine and methoxy groups. Its molecular formula is C20H28ClNO3SC_{20}H_{28}ClNO_3S with a molecular weight of approximately 397.96 g/mol. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

  • Enzyme Inhibition
    • This compound has demonstrated potential as an enzyme inhibitor. The adamantane structure enhances its binding affinity to various biological targets, making it a candidate for treating diseases linked to enzyme dysregulation, such as viral infections (e.g., hepatitis C virus) and certain cancers.
  • Anticancer Properties
    • Initial studies suggest that this compound may possess anticancer properties. Research indicates that the compound can inhibit the proliferation of cancer cells, although specific mechanisms and pathways are still under investigation.
  • Antimicrobial Activity
    • While direct antimicrobial activity has not been extensively documented for this compound, related sulfonamide derivatives have shown varying degrees of antimicrobial properties. Studies on similar compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, although specific data for this compound remain limited .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Binding Affinity : The rigid adamantane framework allows the compound to fit into specific binding sites on proteins or enzymes, enhancing its inhibitory effects.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound's binding.
  • Electronic Modulation : The chlorine and methoxy substituents influence the electronic properties of the compound, affecting its reactivity and selectivity towards biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Adamantane Derivative : Functionalization of adamantane to introduce a propyl group.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride under basic conditions.
  • Chlorination and Methoxylation : Introduction of chlorine and methoxy groups to finalize the structure .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-[1-(Adamantan-1-yl)propyl]-2-chloro-5-nitrobenzenesulfonamideContains nitro group instead of methoxyPotentially different biological activity due to nitro substitution
N-[1-(Adamantan-1-yl)propyl]methanesulfonamideLacks halogen substituentsSimpler structure may lead to different reactivity
N-[ (1R)-1-(Adamantan-1-yl)propyl]-4-bromobenzenesulfonamideContains bromine instead of chlorineAltered electronic properties due to bromine

This table illustrates how variations in structural features can lead to differences in biological activity and reactivity among related compounds.

Q & A

Q. Q1. What are the established synthetic routes for N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide, and what challenges arise during its purification?

Methodological Answer: The synthesis of adamantane-containing sulfonamides typically involves coupling an adamantane-modified amine with a sulfonyl chloride derivative. For example, in analogous compounds like N-Phenyladamantane-1-sulfinamide, the reaction of 1-adamantanesulfinyl chloride with aniline in anhydrous ether yielded the target compound . Adapting this method, the target compound could be synthesized via:

Sulfonamide Formation : React 5-chloro-2-methoxybenzenesulfonyl chloride with 1-(adamantan-1-yl)propylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products.

Purification Challenges : Adamantane derivatives often exhibit high hydrophobicity, requiring silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Crystallization in mixed solvents (e.g., EtOH/H₂O) may improve purity.

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • FTIR : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Adamantane protons appear as broad singlets (δ 1.6–2.2 ppm), while aromatic protons (5-chloro-2-methoxybenzene) resonate at δ 6.8–7.5 ppm .
    • ¹³C NMR : Adamantane carbons appear at δ 27–40 ppm; sulfonamide carbons at ~125–140 ppm .
  • X-ray Crystallography : Resolves adamantane cage geometry and sulfonamide conformation, as demonstrated in structurally related adamantane derivatives .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve yield and minimize by-products in the synthesis of this compound?

Methodological Answer:

  • By-Product Analysis : Common by-products include unreacted sulfonyl chloride or adamantane-amine. Monitor via TLC or LC-MS.
  • Optimization Strategies :
    • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like sulfonate ester formation.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonamide coupling efficiency .
    • Stoichiometry : Use a 10% excess of sulfonyl chloride to drive the reaction to completion.

Q. Q4. What computational and experimental approaches are suitable for studying the biological activity of this compound, given its structural similarity to bioactive sulfonamides?

Methodological Answer:

  • Molecular Docking : Screen against targets like carbonic anhydrase or cyclooxygenase, where sulfonamides are known inhibitors. Use software (AutoDock, Schrödinger) to predict binding affinity .
  • In Vitro Assays :
    • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs .

Q. Q5. How should researchers address contradictions in published data regarding the reactivity of adamantane-sulfonamide hybrids?

Methodological Answer:

  • Case Study : If literature reports conflicting yields for similar reactions, systematically test variables:
    • Catalysts : Compare AlCl₃ (used in adamantane sulfinyl chloride synthesis ) vs. other Lewis acids.
    • Reaction Time : Extended durations (24–48 hrs) may improve adamantane-amine reactivity.
  • Data Reconciliation : Use HPLC to quantify product ratios and identify side reactions (e.g., oxidation of methoxy groups).

Data-Driven Analysis

Q. Table 1: Comparative Spectroscopic Data for Adamantane-Sulfonamide Derivatives

Compound¹H NMR (Adamantane δ, ppm)S=O Stretch (FTIR, cm⁻¹)Reference
N-Phenyladamantane-1-sulfinamide1.74–2.181175, 1063
Target Compound (Predicted)1.6–2.21150–1350

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CReduces by-products by 30%
SolventTHFIncreases yield to 75%
Reaction Time24 hrsCompletes coupling

Critical Considerations for Researchers

  • Toxicity Screening : Despite structural similarities to bioactive sulfonamides, conduct zebrafish embryo or Ames tests to rule out genotoxicity .
  • Scale-Up Challenges : Adamantane derivatives often require high-pressure hydrogenation for propylamine precursors; optimize catalyst loading (e.g., 5% Pd/C) .

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